molecular formula C18H22N2O B8670993 2-((Cyclobutylmethyl)(ethyl)amino)-8-methylquinoline-3-carbaldehyde CAS No. 920494-38-8

2-((Cyclobutylmethyl)(ethyl)amino)-8-methylquinoline-3-carbaldehyde

Cat. No.: B8670993
CAS No.: 920494-38-8
M. Wt: 282.4 g/mol
InChI Key: VIIYNKHRTNWCSL-UHFFFAOYSA-N
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Description

2-((Cyclobutylmethyl)(ethyl)amino)-8-methylquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

920494-38-8

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-[cyclobutylmethyl(ethyl)amino]-8-methylquinoline-3-carbaldehyde

InChI

InChI=1S/C18H22N2O/c1-3-20(11-14-7-5-8-14)18-16(12-21)10-15-9-4-6-13(2)17(15)19-18/h4,6,9-10,12,14H,3,5,7-8,11H2,1-2H3

InChI Key

VIIYNKHRTNWCSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCC1)C2=NC3=C(C=CC=C3C=C2C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (0.62 g, 4.5 mmol) was added to a solution of 2-chloro-8-methyl-quinoline-3-carbaldehyde (0.45 g, 2.2 mmol) and cyclobutylmethyl-ethyl-amine (0.47 g, 4.1 mmol) in anhydrous dimethyl formamide (5 mL) under nitrogen. After stirring for 0.5 h at RT, the reaction mixture was heated for 20 h at 80-95° C. Thereafter, the reaction was cooled to RT, water (30 mL) and ethyl acetate (30 mL) were added, and the organic layer was separated from the aqueous mixture. The organic extract was washed with brine, dried over sodium sulfate and the solvent was evaporated in vacuo. The residue was purified by chromatography using silica gel to afford the title compound as a pale yellow liquid (0.46 g, 75%).
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
75%

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